

Spectroscopic and Synthetic Profile of Cbz-Ala-Ala-Ala-Ala: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CbZ-Ala-Ala-Ala	
Cat. No.:	B12371926	Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical overview of the tetrapeptide N-Carbobenzyloxy-L-alanyl-L-alanyl-L-alanyl-L-alanine (**Cbz-Ala-Ala-Ala-Ala**). As direct experimental spectroscopic data for this specific molecule is not extensively available in public databases, this guide synthesizes information from closely related analogues—namely Cbz-L-alanine and Cbz-L-alanyl-L-alanine—to project the expected spectroscopic characteristics. This guide also outlines a comprehensive, representative protocol for the solid-phase synthesis of the title compound, offering a complete theoretical and practical framework for researchers in peptide chemistry and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for **Cbz-Ala-Ala-Ala-Ala** and its shorter analogues. The predictions for the tetrapeptide are derived from the experimental data of Cbz-L-alanine and Cbz-L-alanyl-L-alanine, and general principles of peptide spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for Cbz-Ala-Ala-Ala-Ala-Ala

Solvent: CDCl₃. Predicted shifts are based on data for Cbz-D-Alanine and general peptide chemical shift ranges.

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Notes
Cbz-CH2	~5.15	Singlet	Benzylic protons of the Cbz protecting group.
Cbz-Ar-H	~7.35	Multiplet	Aromatic protons of the Cbz group.
Ala¹-NH	~5.50	Doublet	Amide proton of the first alanine residue.
Ala¹-α-CH	~4.30	Multiplet	Alpha-proton of the first alanine residue.
Ala¹-β-CH₃	~1.44	Doublet	Methyl protons of the first alanine residue.
Ala ^{2–4} -NH	6.5 - 8.5	Doublet	Amide protons of the internal and C-terminal residues.
Ala ²⁻⁴ -α-CH	4.1 - 4.5	Multiplet	Alpha-protons of the internal and C-terminal residues.
Ala ^{2–4} -β-CH ₃	1.3 - 1.5	Doublet	Methyl protons of the internal and C-terminal residues.
СООН	>10.0	Broad Singlet	Carboxylic acid proton, may be subject to exchange.

Table 2: Predicted ¹³C NMR Chemical Shifts for Cbz-Ala-Ala-Ala-Ala

Solvent: CDCl3. Predicted shifts are based on data for Cbz-D-Alanine and Cbz-Ala-Ala-OH.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Notes
Ala-β-CH₃	17 - 20	Methyl carbons of the four alanine residues.
Ala-α-CH	49 - 52	Alpha-carbons of the four alanine residues.
Cbz-CH ₂	~67	Benzylic carbon of the Cbz protecting group.
Cbz-Ar-C	127 - 129	Aromatic carbons of the Cbz group.
Cbz-Ar-C (ipso)	~136	Aromatic carbon attached to the oxygen.
Cbz-C=O	~156	Carbonyl carbon of the carbamate.
Ala-C=O	172 - 176	Carbonyl carbons of the peptide bonds and C-terminus.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Cbz-Ala-Ala-Ala-Ala

Functional Group	Predicted Wavenumber (cm ⁻¹)	Vibrational Mode
O-H (Carboxylic Acid)	3300 - 2500 (broad)	Stretching
N-H (Amide)	3350 - 3250	Stretching
C-H (Aromatic)	3100 - 3000	Stretching
C-H (Aliphatic)	3000 - 2850	Stretching
C=O (Carboxylic Acid)	~1710	Stretching
C=O (Urethane)	~1690	Stretching
C=O (Amide I)	~1650	Stretching
N-H (Amide II)	~1540	Bending
C-N	1250 - 1020	Stretching

Mass Spectrometry (MS)

For a peptide like **Cbz-Ala-Ala-Ala-Ala**, electrospray ionization (ESI) would be a suitable analysis method. The expected molecular ion and fragmentation patterns are outlined below.

Table 4: Predicted Mass Spectrometry Data for Cbz-Ala-Ala-Ala-Ala

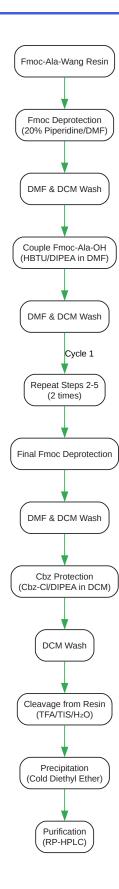
Parameter	Value	Notes
Molecular Formula	C20H28N4O7	
Molecular Weight	436.46 g/mol	_
[M+H] ⁺	437.20	Expected parent ion in positive ion mode ESI-MS.
[M+Na] ⁺	459.18	Possible sodium adduct.
Key Fragmentation	b- and y-ions	Collision-induced dissociation (CID) would likely produce a series of b- and y-ions from the cleavage of the peptide bonds, allowing for sequence confirmation. For example, loss of the C-terminal alanine would result in a prominent y ₃ ion.

Experimental Protocol: Solid-Phase Peptide Synthesis

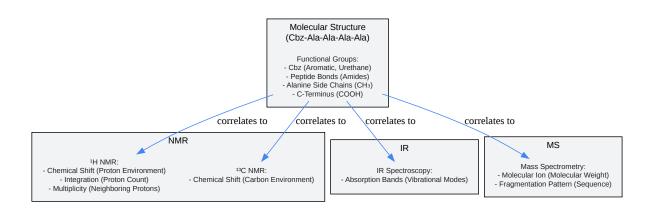
The following is a representative protocol for the synthesis of **Cbz-Ala-Ala-Ala-Ala** using Fmoc-based solid-phase peptide synthesis (SPPS), followed by N-terminal Cbz protection.

Materials and Reagents

- Fmoc-Ala-Wang resin
- Fmoc-Ala-OH
- Piperidine solution (20% in DMF)
- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)



- DMF (N,N-Dimethylformamide)
- DCM (Dichloromethane)
- Benzyl chloroformate (Cbz-Cl)
- TFA (Trifluoroacetic acid)
- TIS (Triisopropylsilane)
- Deionized water
- · Diethyl ether


Synthesis Workflow

The synthesis involves sequential coupling of Fmoc-protected alanine residues to a solid support, followed by N-terminal modification and cleavage from the resin.

Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Cbz-Ala-Ala-Ala-Ala-Ala: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371926#spectroscopic-data-for-cbz-ala-ala-ala-ala]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com